POLYESTER

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polyester is a synthetic fabric that’s usually derived from petroleum . It is one of the world’s most popular textiles, used in thousands of different consumer and industrial applications . Chemically, polyester is a polymer primarily composed of compounds within the ester functional group . The most common type of polyester is polyethylene terephthalate (PET) .

Synthesis Analysis

Polyesters are typically produced by a polycondensation reaction . Poly (butylene adipate-co-terephthalate) is a well-known aliphatic-aromatic biodegradable random co-polyester that can be synthesized by a polycondensation reaction in the melt stage . The synthesis process is complicated as it requires a high esterification temperature and a vacuum to achieve a suitable molecular weight for different grade industrial applications .

Molecular Structure Analysis

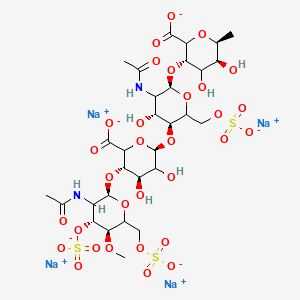

A polyester is made by a reaction involving an acid with two -COOH groups, and an alcohol with two -OH groups . The acid is benzene-1,4-dicarboxylic acid (old name: terephthalic acid) and the alcohol is ethane-1,2-diol (old name: ethylene glycol) . The individual units are held together by ester linkages .

Chemical Reactions Analysis

In the formation of polyesters, when the monomers join together a small molecule gets lost . This is different from addition polymerization which produces polymers like poly (ethene) - in that case, nothing is lost when the monomers join together .

Physical And Chemical Properties Analysis

Polyester has good elasticity, shape retention, wrinkle resistance, excellent wash and wear performance, as well as durability . It is strong and durable with shape retention compared to other fibers that may flatten with extended use . The tenacity of polyester fiber is 5–7 g/den, elongation at break is 15 – 30%, and its elastic modulus is 90 . Polyester fiber moisture regain is 0.40% .

作用机制

安全和危害

Polyester production is energy intensive and emits harmful pollutants into the air . It can take up to 200 years for polyester to biodegrade . The chemicals used in its production can harm our health and the environment . Polyester is often also treated with chemicals to make it fire-resistant or easy to iron . It also doesn’t allow your skin to breathe .

未来方向

The future directions for the research and development of polyester-based materials include the development of high-performance materials by copolymerization with bibenzoic acid (BB), which has a rigid structure, and the development of liquid-crystal polyesters (LCPs) with superior thermal resistance and excellent flowability using PET units . Another trend is the increasing role of futures markets in pricing, with futures pricing increasingly swaying and determining physical, spot price trends in the polyester chain .

属性

CAS 编号 |

113669-97-9 |

|---|---|

产品名称 |

POLYESTER |

分子式 |

C6H11ClO3 |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。